4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one
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Overview
Description
The compound “4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a benzoyl group, a pyridine ring, and a piperazin-2-one group . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving the formation of the various rings and groups present in the final molecule .Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex, given the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrazole and pyridine rings might participate in electrophilic substitution reactions, while the piperazin-2-one group could potentially undergo reactions at the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a potential hydrogen bond donor and acceptor .Scientific Research Applications
Synthesis and Receptor Binding
- The synthesis of pyrazolo[1,5-α]pyridine derivatives, which share a structural resemblance with the compound , demonstrated potential applications in receptor binding assays. These compounds showed affinity for dopamine D4, D2, and D3 receptors, suggesting their potential as ligands for these receptors. This implies their possible use in developing treatments targeting the dopamine system, such as for neurological disorders (Li Guca, 2014).
Molecular Docking and In Vitro Screening
- Novel pyridine and fused pyridine derivatives were synthesized for molecular docking screenings towards GlcN-6-P synthase. These compounds demonstrated moderate to good binding energies, indicating their potential in antimicrobial and antioxidant applications. This study shows the versatility of pyrazole-pyridine compounds in synthesizing derivatives with significant biological activities (E. M. Flefel et al., 2018).
G Protein-Biased Dopaminergics
- The incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into the arylpiperazine core of dopamine receptor partial agonists was explored. These compounds exhibited a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, demonstrating the potential for designing G protein-biased partial agonists as novel therapeutics for psychiatric disorders (D. Möller et al., 2017).
Antibacterial and Antifungal Activities
- Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. This research indicates the potential of these compounds in developing new antibacterial agents (Ishak Bildirici et al., 2007).
Anti-Tuberculosis Agents
- Compounds with the pyrazolo[1,5-a]pyridine structure were designed and synthesized as inhibitors for Mycobacterium tuberculosis DNA GyrB, showing promise as novel agents in combating tuberculosis. This suggests the utility of these compounds in addressing infectious diseases through targeted enzyme inhibition (K. Reddy et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-pyrazol-1-ylbenzoyl)-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c25-18-14-22(10-11-23(18)17-6-2-7-20-13-17)19(26)15-4-1-5-16(12-15)24-9-3-8-21-24/h1-9,12-13H,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBNFBFNRSZPRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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